Lipophilicity Control: XLogP3 Divergence Between N2-Propyl and N2-Butyl Pyridazinone Analogs
The N2-propyl derivative exhibits an XLogP3-AA of 3.2, whereas the N2-butyl analog (CAS 88094-25-1) registers an XLogP3-AA of approximately 3.8–4.0 [1]. This ~0.6–0.8 log unit increase in computed lipophilicity for the butyl congener corresponds to a roughly 4- to 6-fold higher theoretical partition coefficient, which can significantly alter aqueous solubility, protein binding, and nonspecific tissue distribution [2]. The difference exceeds the typical 0.3 log unit threshold considered meaningful for ADME property differentiation, confirming that the N2-propyl and N2-butyl compounds are not functionally interchangeable in assays sensitive to lipophilicity [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 2-butyl analog (CAS 88094-25-1): XLogP3-AA ≈ 3.8–4.0 (class-estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 (∼4–6× higher P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Procurement decisions for solubility-limited or permeability-dependent assays require precise lipophilicity matching; a ΔXLogP of 0.6–0.8 is sufficient to disqualify the butyl analog as a direct substitute.
- [1] PubChem Compound Summary for CID 13246181, 4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one. National Center for Biotechnology Information (NCBI). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/88094-07-9. View Source
- [2] PubChem Compound Summary for 2-butyl-4-chloro-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one (CAS 88094-25-1). National Center for Biotechnology Information (NCBI). View Source
